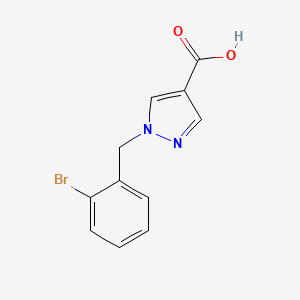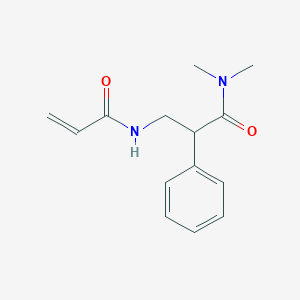
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide, also known as DPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPA is a derivative of N,N-dimethylaminoethyl methacrylate (DMAEMA) and has been shown to have unique properties that make it useful in the synthesis of various materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide is not fully understood, but it is believed to be related to its ability to interact with various molecules through hydrogen bonding and hydrophobic interactions. N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been shown to form complexes with various molecules such as DNA and proteins, which could be useful in drug delivery and gene therapy applications.
Biochemical and Physiological Effects:
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been shown to have low toxicity and biocompatibility, making it suitable for use in biomedical applications. N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been shown to have no significant effects on cell viability and proliferation, indicating its potential use in tissue engineering and regenerative medicine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide in lab experiments is its ease of synthesis and high purity. N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been shown to be stable under various conditions, making it useful in the synthesis of various materials. However, one limitation of using N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide is its limited solubility in water, which could limit its applications in aqueous environments.
Future Directions
There are several future directions for the use of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide in various fields. One potential application is in the synthesis of stimuli-responsive materials for drug delivery and tissue engineering. N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has also been shown to have potential applications in the synthesis of conductive polymers for electronic devices. Further studies are needed to fully understand the mechanism of action of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide and its potential applications in various fields.
In conclusion, N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, high purity, low toxicity, and biocompatibility make it suitable for use in biomedical applications. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide involves the reaction of DMAEMA with phenylacetyl chloride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain pure N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide. This method has been shown to be efficient and yields high purity N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide.
Scientific Research Applications
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various fields such as drug delivery, tissue engineering, and polymer synthesis. N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide has been used as a monomer in the synthesis of various polymers such as poly(N-isopropylacrylamide) (PNIPAM) and poly(N,N-dimethylacrylamide) (PDMA). These polymers have been shown to have unique properties such as temperature-responsive behavior and biocompatibility, making them useful in drug delivery and tissue engineering applications.
properties
IUPAC Name |
N,N-dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-13(17)15-10-12(14(18)16(2)3)11-8-6-5-7-9-11/h4-9,12H,1,10H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVUXWLRWXYUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CNC(=O)C=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-phenyl-3-(prop-2-enoylamino)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2488995.png)
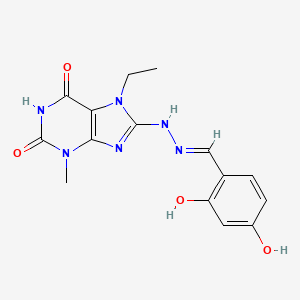
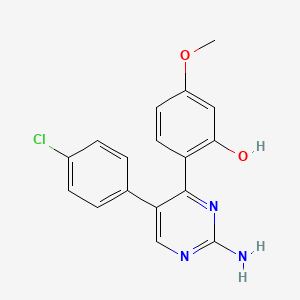

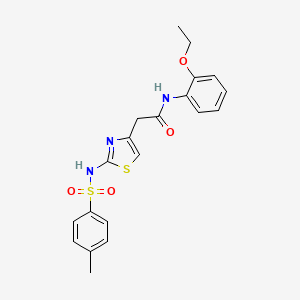
![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide](/img/structure/B2489003.png)
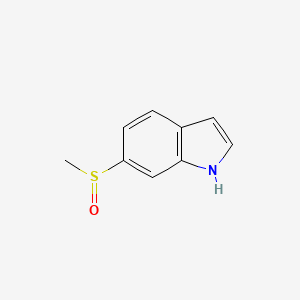
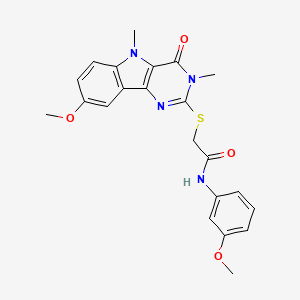

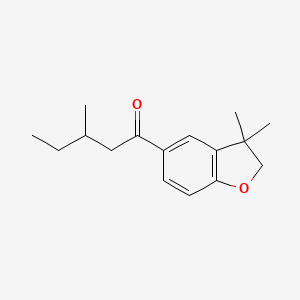
![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)
